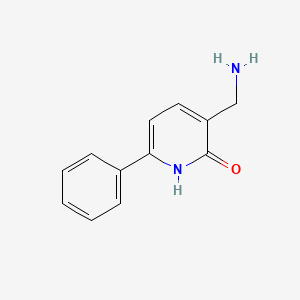
3-aminonaphthalene-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its unique structure, which includes an amino group attached to a naphthalene ring, along with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminonaphthalene-2-carboxylic acid hydrochloride typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia in the presence of a catalyst. The process includes the following steps:
Reactants: 3-hydroxy-2-naphthoic acid, ammonia, and zinc chloride.
Conditions: The reactants are added to an autoclave and stirred.
Heating: The mixture is heated to 195°C and maintained for 36 hours under a pressure of approximately 2.7 MPa.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-aminonaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used for substitution reactions.
Major Products
Oxidation: Nitro-3-aminonaphthalene-2-carboxylic acid.
Reduction: 3-aminonaphthalene-2-methanol.
Substitution: Halogenated derivatives of 3-aminonaphthalene-2-carboxylic acid.
Applications De Recherche Scientifique
3-aminonaphthalene-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-aminonaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-aminonaphthalene-3-carboxylic acid
- 3-amino-2-naphthalenecarboxylic acid
- Beta-naphthylamine-3-carboxylic acid
Uniqueness
3-aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its analogs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-aminonaphthalene-2-carboxylic acid hydrochloride involves the conversion of 2-nitronaphthalene to 3-aminonaphthalene-2-carboxylic acid via a series of reactions.", "Starting Materials": [ "2-nitronaphthalene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Reduction of 2-nitronaphthalene to 2-naphthylamine using sodium borohydride in ethanol", "Diazotization of 2-naphthylamine with hydrochloric acid and sodium nitrite", "Coupling of the resulting diazonium salt with 2-naphthol in alkaline conditions to form 3-hydroxynaphthalene-2-carboxylic acid", "Reduction of the carboxylic acid group to an aldehyde using sodium borohydride in ethanol", "Condensation of the resulting aldehyde with ammonia in the presence of a catalyst to form 3-aminonaphthalene-2-carboxylic acid", "Conversion of 3-aminonaphthalene-2-carboxylic acid to its hydrochloride salt using hydrochloric acid" ] } | |
Numéro CAS |
66373-69-1 |
Formule moléculaire |
C11H10ClNO2 |
Poids moléculaire |
223.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)
